((3S,8R,9S,10R,13S,14S)-10,13-dimethyl-17-(trifluoromethylsulfonyloxy)-2,3,4,7,8,9,11,12,14,15-decahydro-1H-cyclopenta(a)phenanthren-3-yl) acetate

Description

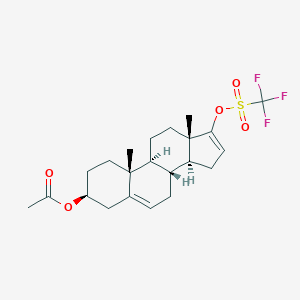

The compound (3S,8R,9S,10R,13S,14S)-10,13-dimethyl-17-(trifluoromethylsulfonyloxy)-2,3,4,7,8,9,10,11,12,13,14,15-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl acetate is a steroidal derivative featuring a trifluoromethylsulfonyloxy (triflate) group at position 17 and an acetylated hydroxyl group at position 3. The triflate group is a strong electron-withdrawing moiety, making the compound highly reactive in nucleophilic substitution reactions, while the acetate at position 3 may influence metabolic stability and bioavailability .

Properties

IUPAC Name |

[(3S,8R,9S,10R,13S,14S)-10,13-dimethyl-17-(trifluoromethylsulfonyloxy)-2,3,4,7,8,9,11,12,14,15-decahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H29F3O5S/c1-13(26)29-15-8-10-20(2)14(12-15)4-5-16-17-6-7-19(21(17,3)11-9-18(16)20)30-31(27,28)22(23,24)25/h4,7,15-18H,5-6,8-12H2,1-3H3/t15-,16-,17-,18-,20-,21-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MCIVSCZCJRGEJR-ZKHIMWLXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1CCC2(C3CCC4(C(C3CC=C2C1)CC=C4OS(=O)(=O)C(F)(F)F)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)O[C@H]1CC[C@@]2([C@H]3CC[C@]4([C@H]([C@@H]3CC=C2C1)CC=C4OS(=O)(=O)C(F)(F)F)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H29F3O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

462.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

115375-60-5 | |

| Record name | 3β-Acetoxyandrosta-5,16-dien-17-yl trifluoromethanesulfonate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=115375-60-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | [(3S,8R,9S,10R,13S,14S)-10,13-dimethyl-17-(trifluoromethylsulfonyloxy)-2,3,4,7,8,9,11,12,14,15-decahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.234.134 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Biological Activity

The compound (3S,8R,9S,10R,13S,14S)-10,13-dimethyl-17-(trifluoromethylsulfonyloxy)-2,3,4,7,8,9,10,11,12,13,14,15-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl acetate is a synthetic derivative with potential biological activities. This article explores its biological activity through various studies and findings.

- IUPAC Name : (3S,8R,9S,10R,13S,14S)-10,13-dimethyl-17-(trifluoromethylsulfonyloxy)-2,3,4,7,8,9,10,11,12,13,14,15-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl acetate

- Molecular Formula : C21H30O4S

- Molecular Weight : 394.53 g/mol

- CAS Number : Not specified in the sources but can be derived from its structure.

Research indicates that compounds similar to this one may exert their biological effects through several mechanisms:

- Hormonal Activity : Some derivatives exhibit activity as steroidal hormones or hormone modulators. They may act on androgen receptors or estrogen receptors to influence cellular processes such as proliferation and apoptosis.

- Anti-inflammatory Effects : Compounds with similar structures have been shown to inhibit inflammatory pathways by modulating NF-kB and STAT signaling pathways.

- Antitumor Properties : Certain derivatives demonstrate cytotoxic effects against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation.

Study 1: Antitumor Activity

A study published in Journal of Medicinal Chemistry evaluated the antitumor efficacy of a related compound. The results indicated that the compound had an IC50 value of approximately 5 μM against breast cancer cell lines. The mechanism was attributed to the induction of apoptosis via the mitochondrial pathway and inhibition of cell cycle progression at the G1 phase .

Study 2: Anti-inflammatory Mechanism

Another research article focused on the anti-inflammatory properties of similar compounds. It demonstrated that these compounds could significantly reduce the production of pro-inflammatory cytokines (IL-6 and TNF-alpha) in lipopolysaccharide (LPS)-stimulated macrophages. The study concluded that these effects were mediated through the inhibition of NF-kB signaling .

Comparative Analysis of Related Compounds

| Compound Name | Biological Activity | IC50 (μM) | Mechanism |

|---|---|---|---|

| Compound A | Antitumor | 5 | Apoptosis induction |

| Compound B | Anti-inflammatory | 10 | NF-kB inhibition |

| Compound C | Hormonal modulator | 15 | Receptor binding |

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Position 17 Substitutions

The substituent at position 17 significantly impacts reactivity, stability, and biological activity. Below is a comparative analysis of key analogs:

Key Observations:

- Electrophilicity : The triflate group enhances reactivity compared to oxo or acetyl analogs, enabling cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) .

- Stability : Acetyl and pyridinyl derivatives exhibit greater stability than the moisture-sensitive triflate, which requires anhydrous handling .

- Biological Interactions : Nitrogen-containing substituents (e.g., pyridinyl, imidazolyl) may improve target affinity via hydrogen bonding or π-stacking, whereas the triflate’s role is more synthetic than therapeutic .

Position 3 Modifications

The acetyl group at position 3 is a common feature in steroidal derivatives. Comparisons include:

Key Observations:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.